molecular formula C9H11N3 B1594718 1,2-dimethyl-1H-1,3-benzodiazol-5-amine CAS No. 3527-19-3

1,2-dimethyl-1H-1,3-benzodiazol-5-amine

Cat. No.: B1594718
CAS No.: 3527-19-3
M. Wt: 161.2 g/mol
InChI Key: KHIGSIBNOPKCOT-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-1,3-benzodiazol-5-amine is a chemical compound belonging to the class of benzodiazoles, which are heterocyclic aromatic organic compounds. Benzodiazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

1,2-Dimethyl-1H-1,3-benzodiazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These interactions are crucial for its therapeutic potential and its ability to modulate biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its antibacterial and antitumor properties suggest that it can alter cellular processes to inhibit the growth of harmful cells and promote healthy cellular function . Additionally, its anti-inflammatory and antioxidant properties indicate its role in reducing cellular stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with different molecular targets, thereby modulating biochemical pathways and cellular functions . These interactions are essential for its therapeutic effects and its ability to influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo have provided insights into its sustained effects and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety and efficacy in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. These interactions are essential for its biochemical properties and therapeutic potential . The compound’s metabolism and its effects on metabolic pathways are critical for understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its therapeutic effects and its ability to modulate cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-1,3-benzodiazol-5-amine can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction typically proceeds via the formation of an intermediate benzimidazole derivative, which is then methylated to introduce the methyl groups at the desired positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

  • Substitution reactions often involve halogenating agents or strong bases.

Major Products Formed:

  • Oxidation products include oxo derivatives of the benzodiazole ring.

  • Reduction products may include amines or other reduced forms.

  • Substitution products can vary widely depending on the substituents introduced.

Scientific Research Applications

1,2-Dimethyl-1H-1,3-benzodiazol-5-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1,2-Dimethyl-1H-1,3-benzodiazol-5-amine is compared with other similar compounds such as:

  • 1,3-Benzodiazol-5-amine: Lacks the methyl groups present in the target compound.

  • 2-Methyl-1H-benzimidazole: Similar structure but different substitution pattern.

  • 1,2,3-Benzothiadiazole: Contains sulfur instead of oxygen in the heterocyclic ring.

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,2-dimethylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIGSIBNOPKCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359482
Record name 1,2-Dimethyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3527-19-3
Record name 1,2-Dimethyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3527-19-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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